

In-Depth Technical Guide: Solubility Profile of H-Ser(tBu)-OMe.HCl

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Compound of Interest

Compound Name: *H-Ser(tBu)-OMe.HCl*

Cat. No.: B555316

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of O-tert-Butyl-L-serine methyl ester hydrochloride (**H-Ser(tBu)-OMe.HCl**), a key intermediate in peptide synthesis and drug development.^[1] Understanding the solubility of this compound is critical for its effective handling, formulation, and application in various synthetic protocols. This document presents available quantitative solubility data, detailed experimental methodologies for solubility determination, and a visual representation of its application in a standard experimental workflow.

Core Concepts in Solubility of Amino Acid Derivatives

H-Ser(tBu)-OMe.HCl is a protected amino acid derivative, where the carboxylic acid is esterified to a methyl group and the hydroxyl group of the serine side chain is protected by a tert-butyl group.^[1] This protection strategy enhances its stability and, notably, its solubility in organic solvents compared to its parent amino acid, L-serine. The hydrochloride salt form further influences its solubility profile, generally promoting solubility in more polar solvents.

Quantitative Solubility Data

Precise, publicly available quantitative solubility data for **H-Ser(tBu)-OMe.HCl** is limited. However, key data points have been reported and are summarized below. For comparative

purposes, data for the related, less sterically hindered compound, L-Serine methyl ester hydrochloride, is also included.

Compound	Solvent	Solubility	Molar Equivalent	Method	Notes
H-Ser(tBu)-OMe.HCl	Dimethyl sulfoxide (DMSO)	175 mg/mL[2] [3]	826.68 mM	Not Specified	Requires sonication for dissolution. It is also noted that hygroscopic DMSO can significantly impact solubility; freshly opened solvent is recommended.[2][3]
L-Serine methyl ester hydrochloride	Water (H ₂ O)	≥ 100 mg/mL	642.76 mM	Not Specified	Saturation was not reached at this concentration.
L-Serine methyl ester hydrochloride	Dimethyl sulfoxide (DMSO)	100 mg/mL	642.76 mM	Not Specified	Requires sonication for dissolution.

Experimental Protocols for Solubility Determination

While a specific, detailed experimental protocol for determining the solubility of **H-Ser(tBu)-OMe.HCl** is not widely published, a standard gravimetric method is commonly employed for

amino acids and their derivatives.[4][5] The following protocol is a representative example of how such a determination would be conducted.

Protocol: Gravimetric Determination of Solubility

1. Objective: To determine the saturation solubility of **H-Ser(tBu)-OMe.HCl** in a given solvent at a specified temperature.

2. Materials:

- **H-Ser(tBu)-OMe.HCl** (solid)
- Solvent of interest (e.g., water, ethanol, methanol)
- Analytical balance
- Thermostatically controlled shaker or water bath
- Centrifuge
- Micropipettes
- Pre-weighed sample vials
- Drying oven or vacuum desiccator
- 0.22 µm syringe filters

3. Procedure:

- Preparation of Saturated Solution:
 1. Add an excess amount of **H-Ser(tBu)-OMe.HCl** to a known volume of the solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.
 2. Place the vial in a thermostatic shaker set to the desired temperature (e.g., 25 °C) to allow the solution to equilibrate. Equilibration time can vary and should be determined empirically (typically 24-48 hours).

- Sample Collection and Preparation:

1. After equilibration, carefully remove the vial from the shaker, ensuring the temperature is maintained.
2. To separate the undissolved solid, centrifuge the vial at a high speed (e.g., 10,000 x g for 10 minutes).
3. Carefully withdraw a precise volume of the clear supernatant using a pre-warmed micropipette to prevent precipitation due to temperature changes. It is crucial not to disturb the solid pellet.
4. For further clarification, the supernatant can be passed through a 0.22 µm syringe filter.

- Gravimetric Analysis:

1. Transfer the collected supernatant to a pre-weighed, dry sample vial.
2. Record the total weight of the vial and the supernatant.
3. Evaporate the solvent in a drying oven set to a temperature that will not degrade the solute, or use a vacuum desiccator until a constant weight is achieved.
4. Once the solvent is fully evaporated, re-weigh the vial containing the dried solute.

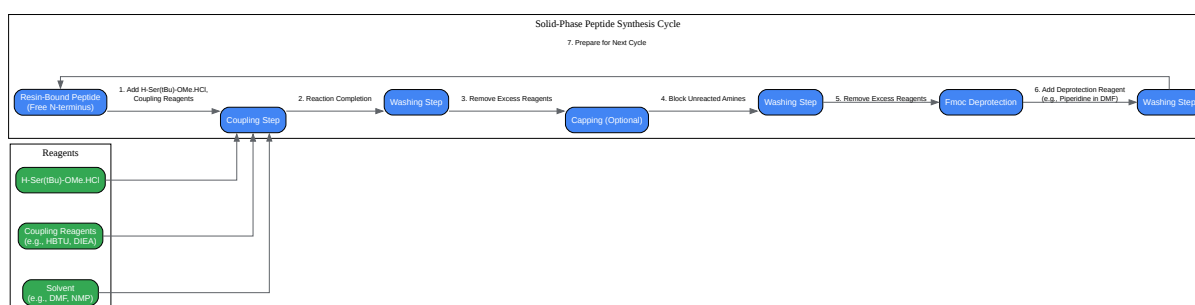
- Calculation:

- $\text{Weight of the solute} = (\text{Weight of vial} + \text{dried solute}) - (\text{Weight of empty vial})$
- $\text{Weight of the solvent} = (\text{Weight of vial} + \text{supernatant}) - (\text{Weight of vial} + \text{dried solute})$
- $\text{Solubility (g/100 g of solvent)} = (\text{Weight of solute} / \text{Weight of solvent}) \times 100$

Application in Peptide Synthesis: An Experimental Workflow

H-Ser(tBu)-OMe.HCl is primarily used as a building block in solid-phase peptide synthesis (SPPS). The tert-butyl protecting group on the serine side chain prevents unwanted side

reactions during peptide chain elongation. The following diagram illustrates a typical workflow for the incorporation of a Ser(tBu) residue into a growing peptide chain.



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Caption: Workflow for incorporating **H-Ser(tBu)-OMe.HCl** in SPPS.

Conclusion

While comprehensive quantitative solubility data for **H-Ser(tBu)-OMe.HCl** across a wide range of solvents remains to be fully documented in publicly accessible literature, its high solubility in DMSO is established. Its structural characteristics as a protected amino acid ester

hydrochloride suggest good solubility in various organic solvents commonly used in peptide synthesis, such as DMF and NMP. The provided experimental protocol offers a standardized method for researchers to determine the solubility in specific solvent systems relevant to their work. The workflow diagram illustrates its central role in the well-established methodology of solid-phase peptide synthesis, highlighting its importance for drug development and scientific research.

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